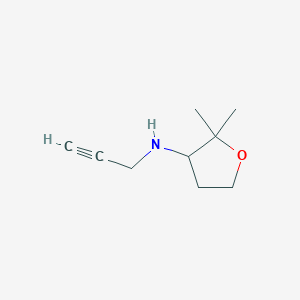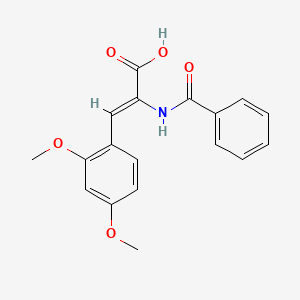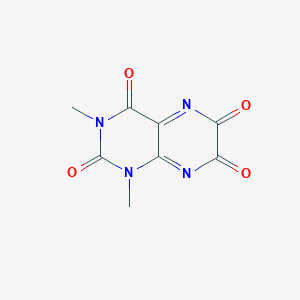
1,3-Dimethylpteridine-2,4,6,7-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethylpteridine-2,4,6,7-tetrone: is a heterocyclic compound with the molecular formula C8H8N4O4 and a molecular weight of 224.17 g/mol It is a derivative of pteridine, a bicyclic compound consisting of fused pyrimidine and pyrazine rings
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dimethylpteridine-2,4,6,7-tetrone can be synthesized through a multi-step process involving the condensation of appropriate precursors. One common method involves the reaction of 2,4,5,6-tetraaminopyrimidine with dimethyl oxalate under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and a catalyst like triethylamine . The mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions: 1,3-Dimethylpteridine-2,4,6,7-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as or to yield dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Alkylated or arylated pteridines.
科学的研究の応用
1,3-Dimethylpteridine-2,4,6,7-tetrone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a fluorescent probe.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and dyes.
作用機序
The mechanism of action of 1,3-Dimethylpteridine-2,4,6,7-tetrone involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes such as DNA replication and protein synthesis .
類似化合物との比較
Naphthalenetetracarboxylic diimide: A compound with similar redox properties and applications in supramolecular chemistry.
1,6-Diphenylhexane-1,3,4,6-tetrone: Another tetrone derivative with distinct structural features and uses.
Uniqueness: 1,3-Dimethylpteridine-2,4,6,7-tetrone is unique due to its specific pteridine core structure, which imparts distinct chemical reactivity and biological activity.
特性
分子式 |
C8H6N4O4 |
|---|---|
分子量 |
222.16 g/mol |
IUPAC名 |
1,3-dimethylpteridine-2,4,6,7-tetrone |
InChI |
InChI=1S/C8H6N4O4/c1-11-4-3(7(15)12(2)8(11)16)9-5(13)6(14)10-4/h1-2H3 |
InChIキー |
JJBLMVWEHVKMOP-UHFFFAOYSA-N |
正規SMILES |
CN1C2=NC(=O)C(=O)N=C2C(=O)N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Ethylcyclohexyl)oxy]azetidine](/img/structure/B15241128.png)
![11-Thia-2,4,10-triaza-benzo[b]fluorene-1-thiol](/img/structure/B15241136.png)
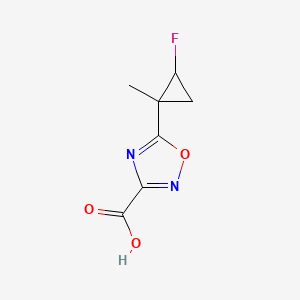
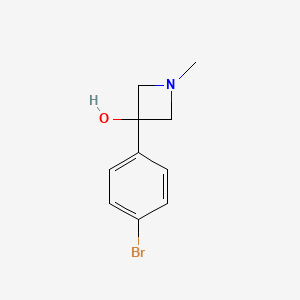
![5-Methoxy-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15241155.png)
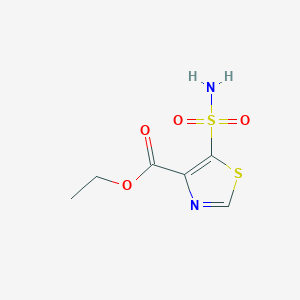


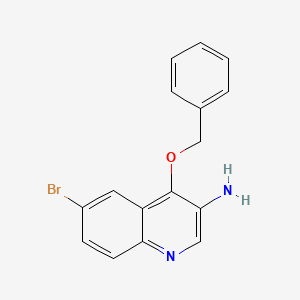
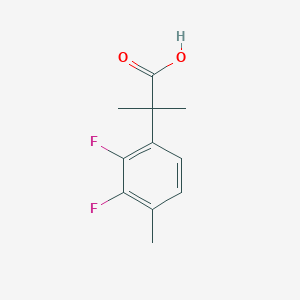
![1-Oxa-5,9-diazaspiro[5.5]undecane](/img/structure/B15241197.png)

